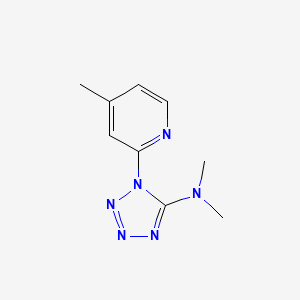

![molecular formula C5H8N6O B3127532 (Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]urea CAS No. 338418-51-2](/img/structure/B3127532.png)

(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]urea

Overview

Description

1,2,4-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

A novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized via a one-step reaction from commercially available reagents .

Molecular Structure Analysis

The single-crystal X-ray analysis revealed that the conformational isomerism of this new energetic material was associated with the configuration of pyrazole (trans or cis) as a cation in the presence of two Hofmeister anions .

Chemical Reactions Analysis

The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .

Physical And Chemical Properties Analysis

The detonation velocity and sensitivity (D: 9275 m s −1, IS > 40 J, FS = 360 N) of 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole (EM3) are superior to those of RDX . Meanwhile, 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole and its supramolecular assembly energetic materials (EM3–EM5) exhibit great thermal stability (Td: 280–358 °C), suggesting that they are also heat-resistant energetic materials .

Scientific Research Applications

Microwave-Promoted Synthesis and Biological Activity

A series of 1,2,4-triazole derivatives, including those related to (Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]urea, have been synthesized using microwave-assisted methods. These compounds were found to have antimicrobial, anti-lipase, and antiurease activities, highlighting their potential in medical and biological applications (Özil, Bodur, Ülker, & Kahveci, 2015).

Spectroscopic, Electronic, and Nonlinear Optical Properties

Studies have investigated the crystal structure, spectroscopic, electronic, and luminescent properties of related 1,2,4-triazole derivatives. These compounds exhibit significant nonlinear optical properties, making them candidates for applications in optoelectronics and photonics (Nadeem et al., 2017).

Synthesis and Structure of Novel Derivatives

Novel urea derivatives containing 1,2,4-triazole have been synthesized and shown to possess promising antitumor activities. This underlines their potential use in the development of new anticancer drugs (Ling, Xin, Zhong, & Jian‐xin, 2008).

Luminescence in Metal-Organic Frameworks

Compounds containing 1,2,4-triazole have been used in creating metal-organic frameworks with luminescent properties. These frameworks have potential applications in materials science, particularly in the development of new luminescent materials (Qiao & An, 2016).

Anti-bacterial Activity of Molecular Hybrids

Urea derivatives carrying 1,2,4-triazole as molecular hybrid scaffolds exhibit anti-bacterial action, which is significant for the development of new antimicrobial agents (Choudhary et al., 2023).

Corrosion Inhibition in Mild Steel

1,3,5-Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, showing their potential application in industrial corrosion prevention (Mistry, Patel, Patel, & Jauhari, 2011).

Mechanism of Action

Compounds containing triazole have an important application value in various fields, such as agrochemistry and material chemistry . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV .

Safety and Hazards

Future Directions

The above-mentioned energetic performances show that they are insensitive and have further potential applications as metal-free detonating substances . Given the importance of the triazole scaffold, its synthesis has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .

properties

IUPAC Name |

(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N6O/c6-4(10-5(7)12)1-11-3-8-2-9-11/h2-3H,1H2,(H4,6,7,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHHSMWQYHRBFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=NC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(C=N1)C/C(=N/C(=O)N)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxyphenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B3127464.png)

![1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B3127468.png)

![5-[(3-Methoxyphenyl)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3127490.png)

![Methyl 5-[2-(4-chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarboxylate](/img/structure/B3127498.png)

![2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3127499.png)

![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(4-methoxyanilino)vinyl]-4-isoxazolecarboxylate](/img/structure/B3127506.png)

![6-Phenyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-4-pyridazinecarbonitrile](/img/structure/B3127507.png)

![Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate](/img/structure/B3127519.png)

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B3127546.png)

![2,2,2-trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B3127550.png)

![Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127555.png)